Daphnoretin

Description

This compound has been reported in Daphne genkwa, Diarthron vesiculosum, and other organisms with data available.

isolated from the whole plant Wikstroemia indica

Properties

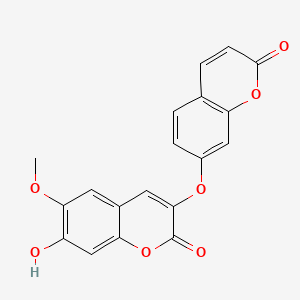

IUPAC Name |

7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHMMVBOTXEHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174250 | |

| Record name | Daphnoretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034-69-7 | |

| Record name | Daphnoretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daphnoretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daphnoretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Daphnoretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPHNORETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Q3KY3LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Daphnoretin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnoretin, a naturally occurring bicoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent antiviral and antitumor properties. Found in various plant species, notably those from the Thymelaeaceae family such as Wikstroemia indica, this compound's complex structure presents a fascinating case study in plant secondary metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic transformations, and proposed mechanisms for its formation. The content is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this intricate biochemical process.

The Phenylpropanoid Pathway: The Gateway to Coumarin Biosynthesis

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central route in higher plants for the synthesis of a vast array of phenolic compounds. This pathway converts the aromatic amino acid L-phenylalanine into various hydroxycinnamic acid derivatives, which serve as the fundamental building blocks for coumarins.

The initial steps of this pathway are well-characterized and involve the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This is the committed step of the phenylpropanoid pathway, diverting carbon flux from primary metabolism into the synthesis of a multitude of secondary metabolites.

-

Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, introduces a hydroxyl group at the para-position of the aromatic ring of trans-cinnamic acid, forming p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A (CoA), forming the high-energy thioester, p-coumaroyl-CoA. This activated intermediate is a critical branch-point for the biosynthesis of flavonoids, lignin, and coumarins.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Activities of Daphnoretin

This compound, a naturally occurring bicoumarin compound, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive review of the current state of research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Anti-Cancer Activities

This compound exhibits significant anti-tumor effects across various cancer types, including breast, lung, liver, and skin cancers, by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3][4][5]

Mechanisms of Action

This compound's anti-cancer properties are attributed to its ability to induce cell cycle arrest and apoptosis. In human breast cancer cells (MCF-7 and MDA-MB-231), it upregulates p21 and downregulates cyclin E and CDK2, leading to S-phase arrest.[3][6] Furthermore, it modulates the intrinsic apoptotic pathway by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, along with cleaved caspases-9 and -3.[3][6][7] These effects are frequently linked to the inhibition of the PI3K/Akt signaling pathway.[3][4][6][7] In hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin pathway.[4] It also suppresses inflammatory responses in cancer models via the NF-κB signaling pathway.[4][5]

Quantitative Data on Anti-Cancer Activity

| Cancer Type | Model System | Concentration / Dosage | Observed Effect | Reference |

| Human Melanoma | A375, Hs294T, C32 cell lines | IC50: 40.48 - 183.97 µM | Inhibition of cell viability and proliferation | [5] |

| Breast Cancer | Sprague-Dawley rats (DMBA-induced) | 20, 40, 80 mg/kg | Inhibition of p-AKT and NF-κB expression, preventing tumor growth | [5] |

| Breast Cancer | MCF-7, MDA-MB-231 cells | Not specified | Suppressed proliferation, cell cycle arrest at S phase, induced apoptosis | [3][6] |

| Hepatocellular Carcinoma | Rats (chemically induced) | 10, 20, 30 mg/kg | Ameliorated invasion, reduced inflammation and oxidative stress | [4] |

| Hepatocellular Carcinoma | Xenograft model | 25, 50 mg/kg | Antitumor effects via inhibition of Wnt/β-catenin signaling | [4] |

| Lung Adenocarcinoma | A549 cells | 10 - 80 mg/kg | Inhibited proliferation and migration via NF-κB pathway | [1][4] |

| Chronic Myeloid Leukemia | K562, HEL cells | 0.25 µM | Reduced number of viable cells | [8] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay):

-

Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 1x10⁴ cells/well and cultured for 24 hours.

-

The cells are then treated with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader to determine cell viability. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Analysis (Annexin V/PI Staining):

-

Cells are treated with this compound as described above.

-

After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest.

Anti-Inflammatory and Immunomodulatory Activities

This compound demonstrates potent anti-inflammatory and immunomodulatory effects, making it a candidate for treating various inflammatory and autoimmune diseases.[1][2]

Mechanisms of Action

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][4][9] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4][10] this compound also suppresses the activation of the NLRP3 inflammasome and the JAK2/STAT3 pathway.[1][4] Furthermore, it exerts immunomodulatory effects by suppressing T-cell proliferation and modulating the balance of Th1, Th2, Th17, and Treg cells.[1][9][10]

Quantitative Data on Anti-Inflammatory Activity

| Condition | Model System | Concentration / Dosage | Observed Effect | Reference |

| Endotoxin-induced Lung Injury | Mouse model | 5, 10 mg/kg | Reduction of inflammatory mediators and cell infiltration | [4][11] |

| LPS-induced Inflammation | Caco-2 cells | 10 - 160 µM | Decreased inflammatory cytokines, ROS, and apoptotic markers | [4] |

| Autoimmune Encephalomyelitis | Mouse model | 8 mg/kg | Repressed Th1 and Th17 cell responses | [4][10] |

| Systemic Lupus Erythematosus | NZB/WF1 mouse model | 5 mg/kg/day for 12 weeks | Reduced organ damage and autoantibody production | [4] |

| T-cell Proliferation | Mouse splenocytes (ConA-induced) | 0 - 64 mg/mL | Suppressed proliferation and cell cycle progression | [1] |

| Intestinal Inflammation | BALB/c mice (DSS model) | 4, 8, 16 mg/kg (oral) | Ameliorated gut damage, downregulated pro-inflammatory cytokines | [12] |

Experimental Protocols

LPS-Induced Inflammation in Macrophages (In Vitro):

-

RAW 264.7 macrophage cells are seeded and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 24 hours.

-

The supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

-

Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation of key signaling proteins (e.g., IκBα, NF-κB p65).

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB pathway by preventing IκBα phosphorylation.

Neuroprotective Activities

This compound has shown considerable promise in protecting against neuronal damage in models of cerebral ischemia and neurodegenerative diseases like Alzheimer's.[1][2][13]

Mechanisms of Action

The neuroprotective effects of this compound are multifaceted. It activates the Nrf2/HO-1 signaling pathway, which enhances the cellular antioxidant defense system and protects against oxidative stress-induced neuronal apoptosis.[13] It also activates the PI3K/Akt signaling pathway, which promotes neuronal survival and synaptic plasticity.[1][4] In models of NMDA receptor-mediated excitotoxicity, this compound has been shown to down-regulate the NR2B subunit, thereby reducing calcium influx and subsequent neuronal death.[14] Additionally, it mitigates neuroinflammation by suppressing the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[4][13]

Quantitative Data on Neuroprotective Activity

| Condition | Model System | Concentration / Dosage | Observed Effect | Reference |

| Cerebral Ischemia/Reperfusion | MCAO mouse model | 1 mg/kg or 100 mg/kg | Substantial reduction in cerebral infarct volume | [2][13][14] |

| NMDA-induced Excitotoxicity | Cortical neurons | 0.1, 1, 10 µM | Prevented NMDA-induced cell loss | [14] |

| Alzheimer's Disease | AD model mice | 2, 4, 8 mg/kg | Alleviated cognitive impairment, reduced β-amyloid deposition | [1][4] |

| Oxidative Stress | Hippocampal neurons (OGD/R) | 10, 20, 40 µM | Improved cell viability, inhibited oxidative stress and apoptosis | [13] |

| Cerebral Ischemia | BCCAO mouse model | 40 mg/kg | Increased neuron survival, improved spatial memory, preserved BBB integrity | [15] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model (In Vivo):

-

Rodents (mice or rats) are anesthetized.

-

A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.

-

After a set period (e.g., 60-90 minutes), the filament is withdrawn to allow reperfusion.

-

This compound is administered (e.g., intraperitoneally) before or after the ischemic event.

-

After 24-48 hours, neurological deficits are scored, and brains are harvested.

-

Infarct volume is measured using TTC (2,3,5-triphenyltetrazolium chloride) staining. Brain sections are also used for immunohistochemistry or Western blotting to analyze protein expression.

Workflow and Pathway Diagram

Caption: Experimental workflow and key pathways in this compound-mediated neuroprotection.

Antioxidant Activities

This compound's structure, particularly its catechol group, contributes to its strong antioxidant properties, which underpin many of its other pharmacological effects.[16]

Mechanisms of Action

This compound acts as a potent antioxidant through several mechanisms. It directly scavenges free radicals, such as DPPH and ABTS+.[16] Crucially, it also enhances the endogenous antioxidant system by activating the Nrf2 signaling pathway.[1][12] Activation of Nrf2 leads to its nuclear translocation and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative damage and mitochondrial dysfunction.[1][13]

Quantitative Data on Antioxidant Activity

| Assay | Compound | EC50 / Concentration | Model System | Reference |

| DPPH Radical Scavenging | This compound | EC50: 46.20 µM | Chemical assay | [16] |

| ABTS+ Radical Scavenging | 4-carboxymethyl daphnetin | EC50: 72.38 µM | Chemical assay | [16] |

| Cytoprotection | This compound | 2.5, 5, 10 µg/mL | RAW 264.7 cells (t-BHP induced) | [1] |

Experimental Protocols

DPPH Radical Scavenging Assay:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution in a 96-well plate.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without sample).

-

The EC50 value, the concentration required to scavenge 50% of the DPPH radicals, is determined.

Other Pharmacological Activities

Beyond the major activities detailed above, this compound has been reported to possess several other therapeutic properties.

-

Enzyme Inhibition: this compound inhibits several protein kinases, including EGF receptor tyrosine kinase (IC50 = 7.67 µM), cAMP-dependent protein kinase (PKA) (IC50 = 9.33 µM), and protein kinase C (PKC) (IC50 = 25.01 µM).[17] The inhibition of EGF receptor kinase is competitive with respect to ATP.[17]

-

Antiviral Activity: It has shown activity against respiratory syncytial virus (RSV) with an IC50 value of 5.87 µg/mL, primarily affecting the later stages of the viral replication cycle.[18]

-

Nephroprotective Activity: In models of cisplatin-induced nephrotoxicity, this compound (2.5–10 mg/kg) protects the kidneys by activating the Nrf2 pathway and suppressing NF-κB signaling.[2]

Conclusion

This compound is a promising natural compound with a well-documented portfolio of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects. Its therapeutic potential stems from its ability to modulate multiple, critical signaling pathways such as NF-κB, Nrf2, and PI3K/Akt. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing its bioavailability, further elucidating its molecular targets, and exploring its efficacy in complex disease models to translate its therapeutic potential into clinical applications.

References

- 1. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]

- 5. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and protective properties of daphnetin in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of Daphnetin on hippocampal neurons and blood-brain barrier integrity in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral activity of this compound isolated from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Daphnoretin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnoretin, a natural bicoumarin compound, has emerged as a promising candidate in cancer therapy. Extensive research has demonstrated its potent anti-tumor activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on its impact on key signaling pathways, apoptosis, and cell cycle regulation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | Not specified | - | [1] |

| MDA-MB-231 | Not specified | - | [1] | |

| Melanoma | A375 | 37.81 (µg/ml) | 24 | [2] |

| B16 | 53.46 (µg/ml) | 24 | [2] | |

| FM55P | 64.41 ± 9.02 | - | [3] | |

| A375 | 183.97 ± 18.82 | - | [3] | |

| FM55M2 | 40.48 ± 10.90 | - | [3] | |

| SK-MEL28 | 116.59 ± 18.35 | - | [3] | |

| Osteosarcoma | HOS | 3.89 | 72 | [4][5] |

| Glioblastoma | U87 | Not specified | - | [6] |

| U251 | Not specified | - | [6] | |

| Lung Cancer | A549 | Not specified | 24, 48 | [2] |

| Colon Cancer | HCT116 | Not specified | - | [7] |

| Chronic Myeloid Leukemia | K562 | ~0.2 | 48 | [8] |

| HEL | Not specified | - | [8] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cells.[1][2][4][7][9] This programmed cell death is primarily mediated through the intrinsic mitochondrial pathway. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][4][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Mitochondrial Dysfunction and Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[4]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade. This compound has been shown to significantly increase the levels of cleaved caspase-9 and caspase-3, the key initiator and executioner caspases, respectively.[1][4][9]

-

Induction of ROS Production: In melanoma cells, this compound has been observed to increase the production of reactive oxygen species (ROS), which further contributes to mitochondrial-mediated apoptosis.[2]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cancer type.

-

S-phase Arrest in Breast Cancer: In breast cancer cells (MCF-7 and MDA-MB-231), this compound causes cell cycle arrest at the S phase.[1] This is associated with an increase in the expression of the cell cycle inhibitor p21 and a decrease in the levels of cyclin E and cyclin-dependent kinase 2 (CDK2).[1]

-

G2/M-phase Arrest in Osteosarcoma: In human osteosarcoma (HOS) cells, this compound induces cell cycle arrest at the G2/M phase.[4][10] This is accompanied by the downregulation of key G2/M transition proteins, including cdc2 (CDK1), cyclin A, and cyclin B1.[4][10]

Modulation of Signaling Pathways

This compound's anti-cancer activity is intricately linked to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been consistently shown to inhibit this pathway in various cancers, including breast cancer, glioblastoma, and melanoma.[1][6][9] It achieves this by decreasing the phosphorylation of both PI3K and Akt, thereby inactivating the pathway.[1][6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit the MAPK/STAT3/NF-κB pathway in lung adenocarcinoma cells.[11]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and cancer. This compound has been found to inhibit the NF-κB pathway in lung cancer and other inflammatory conditions.[11][12]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of the cell cycle distribution based on the cellular DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

-

Cell Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting multiple facets of cancer cell biology. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit key pro-survival signaling pathways underscores its promise for further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound's core mechanisms of action and offers detailed experimental protocols to facilitate future research in this exciting area of cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound on the proliferation and apoptosis of A549 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Daphnoretin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnoretin, a natural bicoumarin compound, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and visualizations of the core signaling pathways are presented to facilitate further research and drug development efforts. This compound has been reported to exert its effects through the modulation of several key signaling pathways, including NF-κB, PI3K/Akt, JAK/STAT, Wnt/β-catenin, and MAPK.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound from various in vitro and in vivo studies.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FM55M2 | Malignant Melanoma | 40.48 ± 10.90 | [1] |

| FM55P | Malignant Melanoma | 64.41 ± 9.02 | [1] |

| SK-MEL28 | Malignant Melanoma | 116.59 ± 18.35 | [1] |

| A375 | Malignant Melanoma | 183.97 ± 18.82 | [1] |

| Huh7 | Hepatocellular Carcinoma | 69.41 | [1] |

| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | [1] |

| A549 | Lung Cancer | Concentration-dependent inhibition | [2] |

| K562 | Chronic Myeloid Leukemia | Dose- and time-dependent inhibition | [3] |

| HEL | Erythroleukemia | Dose- and time-dependent inhibition | [3] |

Table 2: Anti-Inflammatory and Neuroprotective Effects of this compound

| Bioactivity | Model | Key Findings | Reference |

| Anti-inflammatory | TPA-induced auricular edema in mice | 86.41% inhibition of edema | [4] |

| Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Reduced IL-1β, TNF-α, and IL-6; Increased IL-10 | [4] | |

| Spinal Cord Injury (SCI) in mice | Inhibited TNF-α and IL-1β expression | [5] | |

| Neuroprotective | NMDA-induced excitotoxicity in primary cortical neurons | Pretreatment with 10 µM this compound resulted in 87.5% ± 2.1% cell viability | [6] |

| Ischemia/reperfusion injury in mice | 1 mg/kg this compound showed a substantial reduction in cerebral infarct volume | [7] | |

| Glutamate-induced toxicity in hippocampal HT-22 cells | Dose-dependent neuroprotection at 5, 10, 25, 50, 75, and 100 µM/L | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by this compound.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5]

PI3K/Akt Signaling Pathway

This compound has been observed to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway, involved in immunity and cell growth, is another target of this compound.

Wnt/β-catenin Signaling Pathway

This compound has also been implicated in the regulation of the Wnt/β-catenin pathway, which is critical in development and cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis, is also influenced by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcancer.org [jcancer.org]

- 5. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells | PLOS One [journals.plos.org]

- 6. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]

The Discovery and Biological Activities of Daphnoretin: A Technical Review

Abstract

Daphnoretin, a naturally occurring bicoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its quantitative biological activities. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the Protein Kinase C (PKC), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-Activated Protein Kinase (MAPK) pathways, with illustrative diagrams generated using the DOT language. This document is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound's therapeutic potential.

Discovery and Historical Context

The journey of this compound's discovery is rooted in the long history of traditional medicine, particularly in Asia. For centuries, plants from the Daphne and Wikstroemia genera, belonging to the Thymelaeaceae family, have been utilized in traditional Chinese medicine to treat a variety of ailments, including inflammatory conditions, infections, and certain types of cancer.[1][2] Wikstroemia indica C.A. Mey, a prominent source of this compound, is one of the 50 fundamental herbs in traditional Chinese medicine.[3]

The initial isolation and structural elucidation of this compound are reported to have occurred in the 1960s. While the primary publications have proven difficult to source directly, secondary literature consistently credits P. K. Dutta and his collaborators with first establishing the structure of this compound in 1963.[4] This was followed by its total synthesis in 1966 by J. P. Kutney and his team, which confirmed the proposed chemical structure.[4] These seminal works laid the foundation for future investigations into the compound's biological properties.

A significant milestone in understanding this compound's mechanism of action came in 1993, when Ko and colleagues identified it as a novel activator of Protein Kinase C (PKC).[5][6] This discovery opened new avenues for research into its potential as a modulator of cellular signaling pathways. Subsequent studies have continued to uncover a wide range of biological activities, including antiviral, anti-inflammatory, antioxidant, and anticancer effects, solidifying this compound's status as a promising natural product for drug development.[7][8]

Physicochemical Properties and Spectral Data

This compound is a bicoumarin with the chemical formula C₁₉H₁₂O₇ and a molecular weight of 352.3 g/mol .[9] Its systematic IUPAC name is 7-hydroxy-6-methoxy-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-2-one.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₂O₇ | [9] |

| Molecular Weight | 352.3 g/mol | [9] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 253-255 °C | |

| Solubility | Soluble in DMSO and DMF | [5] |

The structure of this compound has been confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | A detailed ¹H NMR spectrum reveals characteristic peaks for the aromatic protons and the methoxy group. |

| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons and the aromatic carbons of the two coumarin rings. |

| Mass Spec. | High-resolution mass spectrometry confirms the molecular formula of C₁₉H₁₂O₇. |

Experimental Protocols

Isolation and Purification of this compound from Wikstroemia indica

The following protocol is a generalized procedure based on modern extraction and purification techniques described in the literature.[3][10]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered plant material of Wikstroemia indica is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, using either maceration or a Soxhlet apparatus.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, typically between ethyl acetate and water, to separate compounds based on their polarity. This compound preferentially partitions into the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is further purified using column chromatography over silica gel.

-

Gradient Elution: A gradient solvent system, such as hexane-ethyl acetate, is used to elute the compounds from the column. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing pure this compound are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system to obtain pure this compound crystals.

Protein Kinase C (PKC) Activity Assay

The following is a representative protocol to determine the effect of this compound on PKC activity.[5][11][12]

-

Preparation of Reagents: Prepare a reaction buffer, a substrate solution (e.g., histone H1 or a specific peptide substrate), ATP solution (containing radiolabeled [γ-³²P]ATP), and the test compound (this compound) at various concentrations.

-

Enzyme Reaction: In a microcentrifuge tube, combine the reaction buffer, PKC enzyme, substrate, and this compound or vehicle control.

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. Incubate the mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Separation and Quantification: Spot the reaction mixture onto phosphocellulose paper discs. Wash the discs extensively to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter. The results are expressed as the percentage of PKC activity relative to the control.

Quantitative Biological Data

This compound exhibits a range of biological activities, with its potency often quantified by IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values.[13][14][15]

Table 3: Quantitative Biological Activity of this compound

| Biological Activity | Assay System | IC₅₀ / EC₅₀ Value | Reference(s) |

| Protein Kinase C Activation | Rabbit platelets | EC₅₀: 12.4 µM | [5][6] |

| Antiplatelet Aggregation | Washed rabbit platelets | EC₅₀: 17.2 µM | [5][6] |

| Antiviral (RSV) | Plaque reduction assay in HEp-2 cells | IC₅₀: 5.87 µg/mL | [8] |

| Anticancer (HeLa cells) | MTT assay | IC₅₀: ~10 µM | [7] |

| Anticancer (A549 cells) | MTT assay | IC₅₀: ~20 µM | [7] |

| Anticancer (CNE cells) | MTT assay | IC₅₀: ~5 µM | [7] |

| Anticancer (HOS cells) | MTT assay | IC₅₀: 3.89 µM | |

| Anti-inflammatory (LPS-stimulated RAW 264.7) | Nitric oxide production | IC₅₀: ~15 µM |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

This compound is a known activator of Protein Kinase C (PKC).[5][6] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by this compound can lead to a cascade of downstream events.

This compound-Mediated PKC Activation Pathway

Caption: Simplified diagram of this compound-mediated PKC activation.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[16] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.

This compound-Mediated Nrf2 Activation Pathway

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound has been observed to modulate the MAPK signaling pathway, which is a key regulator of cell proliferation, differentiation, and apoptosis.[17][18] The effects of this compound on the different MAPK cascades (ERK, JNK, and p38) can be cell-type specific and contribute to its anticancer and anti-inflammatory properties.

This compound's Influence on the MAPK Signaling Pathway

Caption: Overview of this compound's modulation of the MAPK cascade.

Conclusion

This compound, a bicoumarin with deep roots in traditional medicine, has emerged as a multifaceted natural product with significant therapeutic potential. Its discovery and subsequent characterization have revealed a compound capable of modulating key cellular signaling pathways, including those mediated by PKC, Nrf2, and MAPKs. The diverse biological activities of this compound, supported by a growing body of quantitative data, make it a compelling candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and viral infections. This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising pharmacological landscape of this compound.

References

- 1. vb.vda.lt [vb.vda.lt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C19H12O7 | CID 5281406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102311415A - Method for extracting this compound from wikstroemia indica - Google Patents [patents.google.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 15. promegaconnections.com [promegaconnections.com]

- 16. mdpi.com [mdpi.com]

- 17. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]

Spectroscopic Profile of Daphnoretin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for Daphnoretin, a naturally occurring bicoumarin with diverse biological activities. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes key signaling pathways influenced by this compound.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Spectrometer Frequency | Reference |

| 10.95 | s | 7-OH | DMSO-d₆ | 500 MHz | [1] | |

| 8.02 | d | 9.2 | H-4' | DMSO-d₆ | 500 MHz | [1] |

| 7.86 | s | H-4 | DMSO-d₆ | 500 MHz | [1] | |

| 7.70 | d | 8.4 | H-5' | DMSO-d₆ | 500 MHz | [1] |

| 7.20 | s | H-5 | DMSO-d₆ | 500 MHz | [1] | |

| 7.12 | s | H-8 | DMSO-d₆ | 500 MHz | [1] | |

| 7.11 | dd | 8.8, 2.4 | H-6' | DMSO-d₆ | 500 MHz | [1] |

| 6.86 | d | 2.4 | H-8' | DMSO-d₆ | 500 MHz | [1] |

| 6.36 | d | 9.6 | H-3' | DMSO-d₆ | 500 MHz | [1] |

| 3.83 | s | -OCH₃ | DMSO-d₆ | 500 MHz | [2] | |

| 3.81 | s | -OCH₃ | DMSO-d₆ | 500 MHz | [1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 160.7 | C-2 | DMSO-d₆ | [3] |

| 158.0 | C-7 | DMSO-d₆ | [3] |

| 155.5 | C-8a | DMSO-d₆ | [3] |

| 152.0 | C-6 | DMSO-d₆ | [3] |

| 149.3 | C-4 | DMSO-d₆ | [3] |

| 145.2 | C-4a | DMSO-d₆ | [3] |

| 144.1 | C-2' | DMSO-d₆ | [3] |

| 129.2 | C-5' | DMSO-d₆ | [3] |

| 120.0 | C-3 | DMSO-d₆ | [3] |

| 119.2 | C-6' | DMSO-d₆ | [3] |

| 116.8 | C-5 | DMSO-d₆ | [3] |

| 114.0 | C-3' | DMSO-d₆ | [3] |

| 113.8 | C-4a' | DMSO-d₆ | [3] |

| 112.5 | C-8' | DMSO-d₆ | [3] |

| 102.5 | C-8 | DMSO-d₆ | [3] |

| 56.8 | -OCH₃ | DMSO-d₆ | [3] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3334 | O-H stretching (hydroxyl group) |

| 1732 | C=O stretching (lactone) |

| 1692 | C=O stretching (conjugated carbonyl) |

| 1610, 1519, 1448 | C=C stretching (aromatic rings) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |

| ESI-MS (+) | 353.0599 | [M+H]⁺ |

| ESI-MS (+) | 352 | [M]⁺ |

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercury instrument, operating at a proton frequency of 300, 500, or 600 MHz.

-

¹H NMR Acquisition: Proton spectra are typically acquired with a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Carbon spectra are generally acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain adequate signal intensity. Chemical shifts are referenced to the solvent peak. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.[4]

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[5]

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The sample is placed in the instrument's sample compartment, and the spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: For direct infusion analysis, a dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer's ion source. For LC-MS analysis, the sample is dissolved in the mobile phase and injected into the liquid chromatography system.

-

Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

LC-MS/MS Analysis: Separation of this compound from a mixture can be achieved using a reversed-phase C18 column with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) added to improve ionization.[6][7] The mass spectrometer is operated in either positive or negative ion mode to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).[6]

Signaling Pathway Visualizations

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation. The following diagrams, generated using the DOT language, illustrate the interaction of this compound with these pathways.

This compound and the Protein Kinase C (PKC) Signaling Pathway

This compound is a known activator of Protein Kinase C (PKC).[2][8][9] This activation can trigger downstream signaling cascades that influence various cellular functions.

Caption: Activation of PKC by this compound.

This compound's Regulation of the PI3K/Akt Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, thereby promoting apoptosis and inhibiting cell proliferation.[10][11][12]

Caption: this compound inhibits the PI3K/Akt pathway.

This compound's Influence on the JAK/STAT Signaling Pathway

This compound has been shown to induce the phosphorylation of STAT3, a key component of the JAK/STAT signaling pathway, which is involved in processes like cell differentiation.[8]

Caption: this compound modulates the JAK/STAT pathway.

References

- 1. Frontiers | A nano-preparation approach to enable the delivery of this compound to potentiate the therapeutical efficacy in hepatocellular cancer [frontiersin.org]

- 2. Identification of a protein kinase C (PKC) activator, this compound, that suppresses hepatitis B virus gene expression in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarins from Edgeworthia chrysantha [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [Simultaneous determination of daphnetin, this compound, daphneticin in rat plasma by LC-MS/MS and its application in pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of this compound in plasma of freely moving rat by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jcancer.org [jcancer.org]

Daphnoretin Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthesis, Biological Activities, and Pharmacokinetic Properties of a Promising Class of Bioactive Compounds

Introduction

Daphnoretin, a naturally occurring bicoumarin, and its derivatives have emerged as a significant area of interest in phytochemical research and drug discovery.[1] Extracted primarily from plants of the Daphne species, these compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and immunosuppressive effects.[2][3] Their diverse biological functions are attributed to their unique chemical structures, which allow for interaction with various cellular signaling pathways. This technical guide provides a comprehensive overview of the basic properties of this compound derivatives, their synthesis, mechanisms of action, and pharmacokinetic profiles, tailored for researchers, scientists, and professionals in drug development.

Basic Properties of this compound

This compound (7-hydroxy-6-methoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one) is a member of the coumarin class of compounds.[1] It is characterized by a core structure featuring two coumarin moieties linked by an ether bond.

Table 1: Physicochemical Properties of Daphnetin

| Property | Value | Reference |

| Molecular Formula | C19H12O7 | [1] |

| Molecular Weight | 352.3 g/mol | [1] |

| Appearance | White or off-white powder | [3] |

| Solubility | Freely soluble in ethanol, methanol, and DMSO; slightly soluble in water | [3] |

| Melting Point | 262.0°C | [3] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a key area of research, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthesis of Daphnetin

Daphnetin, a simpler 7,8-dihydroxycoumarin, serves as a foundational structure for many derivatives. It can be synthesized through several methods:

-

From Pyrogallol and Malic Acid: This classic method involves heating pyrogallol and malic acid in the presence of concentrated sulfuric acid under a nitrogen atmosphere.[3]

-

From Umbelliferone: Daphnetin can also be synthesized via the hydroxylation of umbelliferone.[3]

Synthesis of this compound Derivatives

The structural modification of the daphnetin backbone, particularly at the C-3 and C-4 positions, has yielded a variety of derivatives with enhanced or altered biological activities.[2][4] Common synthetic strategies include:

-

Pechmann Condensation: This acid-catalyzed reaction is used to synthesize 4-substituted daphnetin derivatives by reacting 1,2,3-trihydroxybenzene (pyrogallol) with β-ketoesters.[5]

-

Knoevenagel Condensation: This reaction is employed for the synthesis of 3-substituted derivatives from 2,4,5-trihydroxybenzaldehyde and compounds with active methylene groups, such as phenylacetic acid.[6][7]

-

Hydroxyl Group Modification: The phenolic hydroxyl groups at the C-7 and C-8 positions can be modified through O-acylation or O-alkylation to produce a range of derivatives.[2]

Biological Activities and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating a variety of cellular signaling pathways.

Anticancer Activity

This compound derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Key Signaling Pathways in Anticancer Activity:

-

PI3K/Akt/mTOR Pathway: Daphnetin has been shown to induce protective autophagy and apoptosis in cancer cells by downregulating the phosphorylation of Akt and mTOR.

-

JAK/STAT Pathway: Inhibition of the JAK2/STAT3 pathway is a crucial mechanism by which daphnetin mediates its antioxidant and anti-inflammatory properties, which are often linked to cancer development.

-

NF-κB Signaling Pathway: Daphnetin can suppress inflammatory responses in the context of cancer by inhibiting the NF-κB signaling pathway.[4]

Table 2: Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Daphnetin | K562 (Chronic Myeloid Leukemia) | Growth Inhibition | ~0.25 (after 72h) | [8] |

| Daphnetin | HEL (Erythroleukemia) | Growth Inhibition | ~0.25 (after 72h) | [8] |

| This compound | RSV-infected HEp-2 cells | Plaque Reduction | 5.87 µg/mL | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound derivatives have demonstrated significant anti-inflammatory effects through the modulation of several signaling pathways.

Key Signaling Pathways in Anti-inflammatory Activity:

-

NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway, which controls the expression of numerous pro-inflammatory cytokines and enzymes like COX-2.[2]

-

Nrf2 Pathway: Daphnetin can activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response and the inhibition of inflammation.

-

TLR4/NF-κB Pathway: In the context of cerebral ischemia/reperfusion injury, daphnetin has been shown to exert neuroprotective and anti-inflammatory effects by inhibiting the TLR4/NF-κB pathway.

Antioxidant Activity

The antioxidant properties of this compound derivatives are crucial to their therapeutic potential, as oxidative stress is implicated in a wide range of diseases.

Structure-Activity Relationship for Antioxidant Activity:

-

Catechol Group: The catechol (1,2-dihydroxybenzene) moiety is a key pharmacophore for the antioxidant activity of daphnetin derivatives.[4]

-

Substitution at C-4: The introduction of an electron-withdrawing hydrophilic group, such as a carboxymethyl group, at the C-4 position enhances the antioxidant capacity.[4][10] In contrast, this trend is not observed with C-3 substitution.

-

Hydrophobic Groups: The introduction of a hydrophobic phenyl group at either the C-3 or C-4 position has a negative effect on antioxidant activity.[4]

Table 3: Antioxidant Activity of Daphnetin Derivatives

| Compound | Assay | Result | Reference |

| 4-carboxymethyl daphnetin | DPPH, ABTS, FRAP | Most powerful antioxidant among tested derivatives | [4] |

| Daphnetin | DPPH, ABTS, FRAP | Moderate antioxidant activity | [4] |

Immunosuppressive Activity

This compound has been shown to possess immunosuppressive properties, suggesting its potential in treating autoimmune diseases. This activity is mediated through the suppression of key signaling pathways in T cells.

Key Signaling Pathways in Immunosuppressive Activity:

-

NF-κB and NFAT Signaling: Daphnetin suppresses the activation of NF-κB and Nuclear Factor of Activated T-cells (NFAT) signaling pathways in mouse T lymphocytes, leading to reduced T cell proliferation and cytokine production.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound and its derivatives is essential for their development as therapeutic agents.

Daphnetin exhibits high solubility and permeability but has poor bioavailability and a short half-life of about 15 minutes.[3] It is metabolized by CYP3A4 and is absorbed through passive diffusion in the intestine.[3] Modifications to the daphnetin structure can improve its pharmacokinetic properties. For instance, 4-carbethoxyl daphnetin has a significantly longer half-life (t1/2 = 96.5 min) compared to daphnetin (t1/2 = 20.3 min), indicating improved metabolic stability.[10]

Table 4: Pharmacokinetic Parameters of Daphnetin and this compound in Rats

| Compound | Tmax (h) | Cmax (µg/L) | AUC0-t (µg·h/L) | T1/2 (h) |

| Daphnetin | 4 | 858.96 | 10566.4 | 5.19 |

| This compound | 2.92 | 178.00 | 905.89 | 3.50 |

Data obtained from a study involving oral administration of Daphne giraldii extract to rats.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the biological activities of this compound derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Western Blotting for NF-κB Activation

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.[13][14]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the this compound derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells and separate the cytoplasmic and nuclear fractions.[15]

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation.

Delayed-Type Hypersensitivity (DTH) Animal Model

The DTH model in mice is a common in vivo assay to evaluate cell-mediated immune responses and the efficacy of immunosuppressive agents.[16][17]

Protocol:

-

Sensitization (Afferent Phase): Immunize mice by subcutaneous or intraperitoneal injection of an antigen (e.g., keyhole limpet hemocyanin (KLH) or 2,4-dinitrofluorobenzene (DNFB)) emulsified in an adjuvant.[16][17]

-

Treatment: Administer the this compound derivative to the mice, typically starting before or at the time of challenge.

-

Challenge (Efferent Phase): After 5-12 days, challenge the sensitized mice by injecting the same antigen into a different site, such as the ear pinna or footpad.[18]

-

Measurement of DTH Response: Measure the swelling at the challenge site (e.g., ear thickness or footpad thickness) at various time points (e.g., 24, 48, and 72 hours) after the challenge. A reduction in swelling in the treated group compared to the control group indicates an immunosuppressive effect.[16]

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural products with a wide range of therapeutic applications. Their well-defined chemical structures and diverse biological activities make them attractive candidates for drug development, particularly in the areas of oncology, inflammation, and immunology. The ability to synthesize a variety of derivatives allows for the fine-tuning of their pharmacological and pharmacokinetic properties.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader range of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models of disease.

-

Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the biological activities of these compounds to identify novel therapeutic targets.

-

Clinical Translation: Moving the most promising candidates forward into clinical trials to assess their therapeutic potential in humans.

The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective treatments for a variety of human diseases.

References

- 1. This compound | C19H12O7 | CID 5281406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 16. criver.com [criver.com]

- 17. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]

In Silico Prediction of Daphnoretin Targets: A Technical Guide for Drug Discovery Professionals

Abstract

Daphnoretin, a natural bicoumarin found predominantly in the Daphne species, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular targets of this compound is paramount for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of a proposed in silico workflow for the prediction of this compound's biological targets, details the key signaling pathways it is known to modulate, and presents standardized experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic purposes.

Introduction to this compound

This compound is a bioactive phytochemical with a wide range of documented therapeutic potentials.[1] Its multifaceted pharmacological profile suggests that it interacts with multiple molecular targets, making it a prime candidate for polypharmacological drug development. Experimental evidence has implicated this compound in the modulation of several key cellular signaling pathways, including NF-κB, PI3K-Akt, JAK-STAT, and Nrf2.[2][3][4] Furthermore, this compound has been identified as a protein kinase C (PKC) activator.[5][6] Despite these insights, a comprehensive understanding of its direct molecular targets remains largely unelucidated. In silico target prediction methods offer a powerful and efficient approach to hypothesize and identify potential protein targets of small molecules like this compound, thereby guiding subsequent experimental validation.[7]

In Silico Target Prediction Workflow

The identification of direct molecular targets for natural products can be accelerated by employing a consensus-based in silico workflow that leverages multiple computational tools and databases.[2][7] This approach enhances the confidence in predicted targets by integrating results from various algorithms. A proposed workflow for this compound is outlined below.

This workflow begins with the 2D or 3D structure of this compound as input for various web-based target prediction servers such as SwissTargetPrediction, SuperPred, and Similarity Ensemble Approach (SEA).[2][7][8] These tools utilize a combination of ligand similarity, pharmacophore matching, and machine learning models to predict potential protein targets. In parallel, molecular docking simulations can be performed against a library of known protein structures to predict binding affinities and poses.[9][10] The resulting lists of predicted targets are then consolidated and prioritized based on consensus scoring and their involvement in relevant biological pathways. Molecular dynamics simulations can further refine the predictions by assessing the stability of the this compound-protein complexes.[11]

Key Signaling Pathways Modulated by this compound

Experimental studies have demonstrated that this compound influences several critical signaling pathways implicated in inflammation, cell survival, and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. This compound has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[12][13][14]

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit the PI3K/Akt pathway in several cancer cell lines.[15][16][17][18]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is involved in immunity, inflammation, and hematopoiesis. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases. This compound has been reported to modulate the JAK/STAT pathway.[19][20][21]